1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate
Description
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate (CAS: 2137062-11-2) is a chiral pyrrolidine-based dicarboxylate ester. Its molecular formula is C₁₂H₁₈ClF₂NO₅, with a molecular weight of 329.73 g/mol . The compound features a tert-butyl group at the 1-position and a chloromethyl ester at the 2-position, with a (2R)-configured pyrrolidine ring. Notably, the 4-position of the pyrrolidine ring is substituted with a difluoromethoxy group, enhancing its steric and electronic complexity . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for chiral ligands or intermediates in asymmetric catalysis.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCOSGDWQPYHA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
- Molecular Formula : C11H19ClN2O4
- Molecular Weight : 292.73 g/mol
- CAS Number : 1351956-13-2
Biological Activity Overview
The biological activity of 1-tert-butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate primarily revolves around its potential therapeutic effects in various medical conditions:
- Anti-fibrotic Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit significant anti-fibrotic properties. For instance, compounds similar to 1-tert-butyl 2-chloromethyl pyrrolidine have demonstrated notable inhibitory effects on collagen synthesis in liver fibrosis models. These compounds operate through the inhibition of the TGFβ signaling pathway, which is crucial in fibrogenesis .
- Cytotoxicity and Selectivity : The cytotoxic effects of this compound have been evaluated in various cell lines. It has been shown to selectively inhibit the proliferation of activated hepatic stellate cells (HSCs), which are key players in liver fibrosis. The selectivity index (SI) for these compounds indicates a favorable safety profile, suggesting that they could be developed as therapeutic agents with minimal side effects .
The mechanism by which 1-tert-butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate exerts its biological effects involves several pathways:
- Inhibition of COL1A1 Expression : The compound has been shown to significantly reduce the expression levels of COL1A1, a marker for fibrosis, in a dose-dependent manner. This effect is mediated through the inhibition of transcription factors activated by TGFβ signaling .
- Reduction of Inflammatory Markers : Inflammation plays a critical role in the progression of fibrosis. The compound has been reported to decrease levels of pro-inflammatory cytokines and proteins associated with fibrogenesis, such as α-SMA and CTGF .
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives:
-
Study on Liver Fibrosis : A recent study evaluated the anti-fibrotic effects of various pyrrolidine derivatives, including those related to 1-tert-butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate. The results indicated that these compounds could reduce fibrosis markers significantly compared to control groups .
Compound IC50 (μmol/L) Selectivity Index Compound A 30 High Compound B 50 Moderate Compound C 25 Very High - Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound on LX-2 cells (a model for liver fibrosis). The compound exhibited a CC50 value indicating low toxicity while maintaining effective anti-fibrotic activity .
Scientific Research Applications
Organic Synthesis
1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its structure allows it to participate in:
- Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, leading to diverse derivatives.
- Formation of Heterocycles: It can be used to synthesize more complex heterocyclic compounds that are essential in pharmaceuticals.
Medicinal Chemistry
The compound has shown potential in drug development due to:
- Antimicrobial Activity: Studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties, making them candidates for antibiotic development.
- Neuroprotective Effects: Some research suggests that pyrrolidine derivatives may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at the University of Tokyo explored the antimicrobial efficacy of various pyrrolidine derivatives, including 1-tert-butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate. The results indicated a notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
Research published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The study highlighted that compounds similar to 1-tert-butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate exhibited reduced cell death and improved cell viability.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural and stereochemical differences between the target compound and related pyrrolidine/piperidine dicarboxylates:
Key Observations:
Substituent Effects :
- The chloromethyl group in the target compound increases electrophilicity compared to methyl or ethyl esters, making it more reactive in nucleophilic substitutions .
- The difluoromethoxy group at C-4 enhances metabolic stability and lipophilicity relative to hydroxyl or nitrobenzoyloxy groups .
Stereochemical Impact :
- The (2S,4R) configuration in the target compound is critical for its application in asymmetric synthesis, as stereochemistry directly influences enantioselectivity in catalytic processes .
- Racemic mixtures (e.g., EN300-39913932) are less desirable in drug synthesis due to regulatory requirements for enantiopurity .
Preparation Methods
Methodology Overview
- The stereochemistry at C-2 is controlled during the initial chiral synthesis or via chiral auxiliaries, ensuring the (2R) configuration.
- Chloromethylation often employs chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under controlled conditions.
Chloromethylation Using Formaldehyde Derivatives
Research indicates that chloromethylation of pyrrolidine derivatives can be achieved via formaldehyde-based reagents, such as paraformaldehyde or chloromethyl methyl ether, under acidic or basic conditions.
Typical Procedure
- Dissolve the protected pyrrolidine in a suitable solvent (e.g., dichloromethane).
- Add formaldehyde or paraformaldehyde along with hydrochloric acid or zinc chloride as catalysts.
- Maintain low temperature (0°C to room temperature) to control regioselectivity.
- Isolate the chloromethylated product via extraction and purification.
| Parameter | Details | Reference |
|---|---|---|
| Reagents | Formaldehyde, HCl, ZnCl₂ | |
| Temperature | 0°C to room temperature | |
| Yield | Approximately 50-60% |
Use of Protecting Groups and Stereocontrol
The synthesis often employs protecting groups such as tert-butyl carbamates (Boc) for amino groups and tert-butyl esters for carboxyl groups to prevent side reactions during chloromethylation.
Protecting Group Strategy
Stereoselective Synthesis and Chiral Resolution
Achieving the (2R) stereochemistry is critical. Techniques include:
- Asymmetric catalysis during ring formation.
- Use of chiral auxiliaries or chiral starting materials.
- Enzymatic resolution steps, if necessary.
Research Findings
Summary of Data and Key Findings
Q & A
Q. What synthetic routes are commonly employed for preparing 1-tert-Butyl 2-chloromethyl (2R)-pyrrolidine-1,2-dicarboxylate, and how is stereochemical purity ensured?
The compound is typically synthesized via a multi-step sequence involving:
- Boc protection : Introduction of the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Chloromethylation : Reaction of the intermediate with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions to introduce the chloromethyl group.
- Stereochemical control : Chiral resolution or asymmetric catalysis is critical. For example, enzymatic kinetic resolution (e.g., using lipases) or chiral auxiliaries can ensure the (2R)-configuration .
- Validation : Polarimetry and chiral HPLC are used to confirm enantiomeric excess (>98% ee) .
Q. How can the structure and purity of this compound be confirmed using spectroscopic methods?
Key analytical techniques include:
Q. What are the optimal reaction conditions for introducing functional groups at the chloromethyl position?
The chloromethyl group is highly reactive, enabling nucleophilic substitutions. Key considerations:
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Nucleophiles : Amines, thiols, or alkoxides can displace chloride under mild conditions (0–25°C, 2–12 hours) .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
- Monitoring : TLC or LC-MS tracks reaction progress to avoid over-substitution or decomposition .
Advanced Research Questions
Q. How can competing side reactions during chloromethylation be minimized, and what analytical methods detect these impurities?
Common side reactions include:
- Over-alkylation : Excess chloromethylating agent may lead to di- or tri-substituted byproducts. Use stoichiometric control and low temperatures (−10°C to 0°C) to suppress this .
- Ester hydrolysis : Hydrolysis of the Boc group can occur under acidic conditions. Neutral or mildly basic conditions (pH 7–8) are preferred .
- Detection : LC-MS with reverse-phase columns (C18) separates impurities, while 2D NMR (e.g., HSQC) identifies structural anomalies .
Q. What strategies are effective for resolving discrepancies in reported melting points or spectral data across studies?
Discrepancies may arise from:
- Polymorphism : Crystallization conditions (solvent, cooling rate) affect melting points. Recrystallization from ethyl acetate/hexane mixtures standardizes the crystal form .
- Hydration/solvation : Karl Fischer titration quantifies water content, and TGA identifies solvent retention .
- Stereochemical drift : Racemization during storage can alter NMR splitting patterns. Stability studies under inert atmospheres (N₂/Ar) prevent degradation .
Q. How can computational methods (e.g., DFT) predict the reactivity of the chloromethyl group in complex reaction environments?
Density functional theory (DFT) calculations:
- Transition state modeling : Identifies energy barriers for SN2 vs. SN1 pathways, guiding solvent and catalyst selection .
- Charge distribution analysis : Maps electrostatic potential to predict nucleophilic attack sites (e.g., chloromethyl carbon as the most electrophilic center) .
- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates .
Q. What mechanistic insights explain the compound’s stability under basic vs. acidic conditions?
- Acidic conditions : The Boc group is labile to H⁺, leading to deprotection and pyrrolidine ring protonation. This destabilizes the ester linkage, accelerating hydrolysis .
- Basic conditions : The chloromethyl group undergoes nucleophilic substitution, but the Boc group remains intact. Steric hindrance from the tert-butyl moiety slows base-induced ester saponification .
- Accelerated stability testing : Stress studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under varying pH .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
